molecular formula C10H15NO2 B2745247 4-(3-Methoxypropoxy)aniline CAS No. 100131-95-1; 17702-11-3

4-(3-Methoxypropoxy)aniline

Cat. No.: B2745247
CAS No.: 100131-95-1; 17702-11-3
M. Wt: 181.235
InChI Key: SXCYAPQCVXWDLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Arylamine Derivatives in Organic Synthesis

Arylamine derivatives are fundamental precursors in the synthesis of pharmaceuticals, agrochemicals, dyes, and functional materials. rsc.orgnih.gov Their inherent reactivity allows for a multitude of chemical transformations, making them versatile intermediates. rsc.org The amino group can be readily converted into a wide range of other functional groups, significantly expanding the synthetic possibilities. libretexts.org For instance, diazotization of arylamines followed by substitution reactions allows for the introduction of various substituents onto the aromatic ring. libretexts.org Furthermore, the amino group itself can be a key pharmacophore, directly interacting with biological targets. nih.gov The development of efficient methods for the synthesis of arylamine derivatives, including cross-coupling reactions and reductive aminations, remains an active area of research. rsc.orgnih.gov

Scope and Research Trajectories for 4-(3-Methoxypropoxy)aniline (B1636318)

This compound is an arylamine that features a 3-methoxypropoxy side chain. vulcanchem.com This particular substitution pattern, with its flexible ether chain and terminal methoxy (B1213986) group, imparts specific physicochemical properties to the molecule. vulcanchem.com Research into this compound and its derivatives is driven by its potential as a versatile intermediate in several areas. vulcanchem.comontosight.ai In medicinal chemistry, the methoxypropoxy group can enhance membrane permeability and target binding, making it a valuable moiety in the design of new therapeutic agents, including anticancer and antimicrobial drugs. vulcanchem.com In materials science, the flexible side chain suggests potential applications in the development of conductive polymers and liquid crystals with improved solubility and processing characteristics. vulcanchem.com Current and future research is likely to focus on exploring the full synthetic potential of this compound, developing new derivatives, and evaluating their biological and material properties.

Chemical Profile of this compound

The unique structural features of this compound, namely the aniline (B41778) core and the flexible ether side chain, dictate its chemical and physical properties.

PropertyValue
IUPAC Name 4-(3-methoxypropoxy)benzenamine
Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS Number 29241-49-8
Canonical SMILES COCCCOC1=CC=C(C=C1)N
InChI Key SXCYAPQCVXWDLG-UHFFFAOYSA-N
Data sourced from multiple reputable chemical databases. vulcanchem.com

Synthesis and Reactivity

The synthesis of this compound typically involves a two-step process starting from a substituted nitrobenzene.

A common synthetic route begins with the nucleophilic aromatic substitution or Ullmann coupling of a suitable 4-nitro-halobenzene with 3-methoxypropanol to introduce the methoxypropoxy side chain. vulcanchem.com The resulting 4-(3-methoxypropoxy)nitrobenzene is then reduced to the corresponding aniline. vulcanchem.com This reduction can be achieved through various methods, with catalytic hydrogenation using palladium on carbon (Pd/C) being a common and efficient approach. vulcanchem.comchemicalbook.com This method is analogous to the synthesis of similar aniline derivatives where a nitro group is reduced in the presence of an ether linkage. chemicalbook.com

The reactivity of this compound is characteristic of an electron-rich aromatic amine. The amino group and the electron-donating methoxypropoxy group activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho positions relative to the amino group. libretexts.orgvulcanchem.com The amine functionality itself can undergo a variety of reactions, including acylation, alkylation, and diazotization, providing a gateway to a wide array of derivatives. libretexts.org

Applications in Research and Development

The structural motifs present in this compound make it a valuable building block in various areas of chemical research and development.

Intermediate in Pharmaceutical Synthesis

The core structure of this compound is found in various biologically active molecules. Its derivatives have been investigated for their potential as therapeutic agents. For instance, related structures have been incorporated into compounds designed as anticancer agents. vulcanchem.comgoogle.com The methoxypropoxy side chain can potentially enhance the pharmacokinetic properties of a drug molecule, such as its ability to cross cell membranes. vulcanchem.com Furthermore, the aniline moiety is a common feature in kinase inhibitors, where it can form crucial hydrogen bonds within the ATP-binding site of the enzyme. vulcanchem.com

Precursor for Advanced Materials

Aniline derivatives are fundamental monomers in the synthesis of polyaniline, a type of conducting polymer. vulcanchem.com The presence of the flexible and solubilizing 3-methoxypropoxy group on the aniline ring could lead to polyanilines with improved processability, making them more suitable for applications such as printable electronics and anti-corrosion coatings. vulcanchem.com Additionally, the rod-like structure of some aniline derivatives combined with flexible side chains is a known design principle for liquid crystalline materials, suggesting that this compound could be a precursor for novel liquid crystals used in display technologies. vulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methoxypropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCYAPQCVXWDLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 3 Methoxypropoxy Aniline

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inscribd.com For 4-(3-Methoxypropoxy)aniline (B1636318), the analysis begins by identifying the key functional groups: a primary aromatic amine and a methoxypropoxy ether.

The two primary disconnections in the retrosynthesis of this compound are at the ether linkage (C-O bond) and the amino group (C-N bond).

C-O Bond Disconnection: This disconnection points to a phenol (B47542) derivative and an alkyl halide as precursors. Specifically, this suggests 4-aminophenol (B1666318) and 1-bromo-3-methoxypropane (B1268092) or 4-nitrophenol (B140041) and 1-bromo-3-methoxypropane as potential starting materials. The latter would require a subsequent reduction of the nitro group.

C-N Bond Disconnection (Functional Group Interconversion): A direct disconnection of the C-N bond is often not the most practical approach. Instead, a functional group interconversion (FGI) is a more common strategy. ias.ac.in The amine group is retrosynthetically converted to a nitro group (-NO2), which is a versatile precursor. ias.ac.in This leads to the intermediate 4-(3-methoxypropoxy)nitrobenzene. This nitroaromatic compound can then be disconnected at the ether linkage, again pointing to 4-nitrophenol and 1-bromo-3-methoxypropane.

Based on this analysis, the key precursors for the synthesis of this compound are identified as:

4-Nitrophenol

4-Aminophenol

1-Bromo-3-methoxypropane sigmaaldrich.comsigmaaldrich.comnih.gov

The choice between these precursors will dictate the specific synthetic route and the sequence of reactions.

Alkylation Strategies for Ether Linkage Formation

The formation of the ether linkage is a critical step in the synthesis of this compound. This is typically achieved through O-alkylation reactions.

O-Alkylation Reactions

The most common method for forming the ether bond in this context is the Williamson ether synthesis. byjus.commasterorganicchemistry.comresearchgate.net This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. byjus.com In the synthesis of this compound, this would involve the reaction of a phenoxide ion (derived from either 4-nitrophenol or 4-aminophenol) with 1-bromo-3-methoxypropane.

The reaction starting from 4-nitrophenol is generally preferred as the nitro group is electron-withdrawing, making the phenolic proton more acidic and facilitating the formation of the phenoxide ion. The nitro group can then be reduced to the desired amine in a later step.

Catalyst Systems and Reaction Optimization

The efficiency of the Williamson ether synthesis can be significantly influenced by the choice of base, solvent, and catalyst.

Base: A strong base is required to deprotonate the phenol to form the reactive phenoxide ion. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). masterorganicchemistry.comcore.ac.uk

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often used as they can solvate the cation of the base, leaving the alkoxide ion more nucleophilic. byjus.com

Catalyst: While not always necessary, phase-transfer catalysts like tetrabutylammonium (B224687) bromide can be employed to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide. scribd.com In some cases, iodide salts are added to catalyze the reaction by in-situ formation of a more reactive alkyl iodide. byjus.com

Reaction conditions such as temperature and reaction time are also optimized to maximize the yield and minimize side reactions. Temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates.

Aromatic Amination Approaches

The introduction of the amino group onto the aromatic ring is the final key transformation in the synthesis of this compound.

Reduction of Nitroaromatic Precursors

The most widely used and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a nitroaromatic precursor. wikipedia.org In this case, 4-(3-methoxypropoxy)nitrobenzene, synthesized via the O-alkylation of 4-nitrophenol, is the key intermediate.

A variety of reducing agents and conditions can be employed for this transformation:

Reducing Agent/SystemConditionsNotes
Catalytic Hydrogenation (H₂)Palladium on carbon (Pd/C), Platinum oxide (PtO₂)High efficiency and clean reaction, but may not be suitable for substrates with other reducible functional groups. commonorganicchemistry.com
Iron (Fe) in acidic mediumFe/HCl or Fe/acetic acidA classic and cost-effective method. wikipedia.org
Tin(II) chloride (SnCl₂)Acidic or neutral conditionsA mild reducing agent often used for sensitive substrates. wikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄)Can be used for selective reductions. wikipedia.org
Sodium Sulfide (Na₂S)Basic conditionsUseful for selective reduction of one nitro group in the presence of others. wikipedia.org

Direct Amination Methodologies

Direct amination of aromatic C-H bonds is an emerging area in organic synthesis that offers a more atom-economical approach by avoiding the need for pre-functionalized starting materials like nitroarenes. nih.govresearchgate.net These methods often involve transition metal catalysis (e.g., palladium, copper, or gold) to activate the C-H bond and facilitate the formation of the C-N bond. organic-chemistry.org

While promising, the direct amination of an unactivated benzene (B151609) ring to selectively install an amino group at a specific position can be challenging due to issues with regioselectivity. For a substrate like 3-methoxypropoxybenzene, direct amination would likely lead to a mixture of ortho, meta, and para isomers, making it a less controlled and less practical approach for the specific synthesis of the para-substituted this compound compared to the reduction of a pre-installed nitro group. Recent research has explored methods for the direct amination of benzene itself using plasma-liquid interactions or photoredox catalysis, but these are still areas of active development. researchgate.netnih.gov

Purification Techniques and Yield Optimization in this compound Synthesis

The efficient synthesis of this compound relies not only on the chosen synthetic route but also heavily on the subsequent purification techniques and the optimization of reaction parameters to maximize the yield. Common synthetic pathways, such as the reduction of 4-(3-methoxypropoxy)nitrobenzene, necessitate careful control over reaction conditions and tailored purification strategies to isolate the target compound with high purity.

Purification of this compound often involves standard laboratory procedures. Following the catalytic hydrogenation of the nitro-precursor, a primary purification step is the removal of the solid catalyst, typically palladium on carbon (Pd/C). This is usually achieved by filtering the reaction mixture through a pad of an inert filter aid like Celite. The filtrate, containing the product, is then concentrated under reduced pressure to remove the solvent (e.g., methanol (B129727) or ethanol). In many instances, if the crude product is of sufficient purity, it can be used directly in subsequent reaction steps without further purification. mdpi.com

For instances where higher purity is required, or when side products are formed, more elaborate purification methods are employed. These can include:

Extraction: The crude product can be dissolved in a suitable organic solvent and washed with water or brine to remove inorganic impurities or water-soluble by-products. Adjusting the pH of the aqueous phase can help in removing acidic or basic impurities. diva-portal.org

Column Chromatography: Silica gel column chromatography is a common technique for purifying aniline (B41778) derivatives. A solvent system, often a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) (EtOAc), is used to elute the compound from the column, separating it from less polar or more polar impurities. rsc.org

Distillation: If the compound is a thermally stable liquid, vacuum distillation can be an effective purification method.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain highly pure crystalline material.

Yield optimization is a critical aspect of the synthesis and involves a systematic approach to adjusting reaction variables. The goal is to find the optimal conditions that lead to the highest possible conversion of starting material to the desired product while minimizing the formation of by-products. Methodologies like Response Surface Methodology (RSM) can be applied to statistically design experiments and model the relationship between various parameters and the reaction yield, thereby identifying the optimal conditions for the synthesis. researchgate.net

Table 1: Parameters for Yield Optimization in this compound Synthesis

ParameterInfluence on YieldOptimization Strategy
Catalyst Loading The amount of catalyst (e.g., Pd/C) affects the reaction rate. Insufficient catalyst leads to incomplete reaction, while excess may not significantly improve yield and increases cost.Vary the catalyst weight percentage relative to the substrate to find the minimum amount required for complete conversion in a reasonable time.
Hydrogen Pressure In catalytic hydrogenation, pressure influences the rate of reaction. Higher pressure generally increases the rate.Optimize the H₂ pressure to achieve a balance between reaction speed and equipment safety/cost. Reactions are often run from atmospheric pressure up to several bars. d-nb.info
Temperature Reaction temperature affects the rate and selectivity. Higher temperatures can increase the rate but may also lead to decomposition or side reactions.Conduct the reaction at various temperatures (e.g., room temperature to 80°C) to determine the optimal point for maximum yield and purity. researchgate.netd-nb.info
Reaction Time Sufficient time is needed for the reaction to go to completion. Prolonged reaction times can sometimes lead to the formation of degradation products.Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation. researchgate.netgoogle.com
Solvent The choice of solvent can affect the solubility of reactants and the reaction rate. Polar protic solvents like methanol and ethanol (B145695) are common for hydrogenation. masterorganicchemistry.comTest a range of solvents to find one that provides good solubility for the starting nitro-compound and is compatible with the reaction conditions.
Purity of Reactants Impurities in starting materials can interfere with the reaction or act as catalyst poisons, reducing the overall yield.Use high-purity starting materials and reagents to ensure a clean reaction profile.

Novel and Green Synthetic Approaches for this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of anilines, aiming to develop more environmentally benign, efficient, and safer processes. researchgate.net These principles can be applied to the synthesis of this compound by modifying traditional methods or developing entirely new routes.

One of the primary green chemistry strategies is the use of catalytic transfer hydrogenation (CTH) . This method avoids the use of high-pressure hydrogen gas, which is flammable and hazardous. Instead, it uses a hydrogen donor molecule, such as formic acid, hydrazine (B178648) hydrate, or sodium borohydride (B1222165), in the presence of a metal catalyst. rsc.orgnih.govd-nb.info This technique is often highly selective and can be performed under milder conditions. For example, the reduction of a nitroarene precursor to an aniline can be achieved with high efficiency using a PdO/TiO₂ catalyst with NaBH₄ as the hydrogen source, or a molybdenum-based cluster catalyst with hydrazine hydrate. nih.govrsc.org These methods often feature high yields, increased safety, and reduced environmental impact. researchgate.net

Another green approach focuses on the reaction medium and catalyst reusability. Syntheses performed in environmentally friendly solvents like water or ethanol, or even under solvent-free conditions, significantly reduce volatile organic compound (VOC) emissions. organic-chemistry.org The development of heterogeneous catalysts that can be easily recovered by filtration and reused multiple times is a cornerstone of green synthesis, reducing waste and cost. d-nb.info

Novel synthetic methodologies for substituted anilines that offer advantages over traditional routes are also being explored. These include:

Photocatalytic Methods: These reactions use light energy to drive the chemical transformation, often proceeding under very mild conditions and offering unique reactivity. A recently developed method generates highly substituted anilines from the condensation of an amine with a cyclohexanone, followed by a dual photocatalytic dehydrogenation. thieme-connect.com

Synthesis from Novel Precursors: Researchers have developed innovative routes starting from unconventional materials. One such method generates substituted anilines from benzyl (B1604629) azides with ortho or para electron-withdrawing groups in an acidic medium, involving the extrusion of a carbon atom. chemrxiv.orgchemrxiv.org Another approach utilizes isatoic anhydride (B1165640) derivatives to produce highly substituted anilines under mild, pH-sensitive conditions. researchgate.netnih.gov

Direct C-H Functionalization: Advanced catalytic systems, such as those employing palladium with specific ligands, enable the direct functionalization of the aniline core. While often targeting other positions, these developing technologies represent a frontier for creating complex aniline derivatives more efficiently. uva.nl

Reductive Amination: This powerful one-pot reaction combines a carbonyl compound with an amine and a reducing agent. arkat-usa.org For the synthesis of this compound, a potential novel route could involve the reductive amination of 4-(3-methoxypropoxy)benzaldehyde (B112617) with ammonia. This approach is highly versatile and can be made greener by using mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or by employing reusable catalysts. organic-chemistry.orgmasterorganicchemistry.com

Table 2: Comparison of Synthetic Approaches for Anilines

FeatureTraditional Synthesis (e.g., Nitration followed by Reduction)Novel & Green Approaches (e.g., CTH, Photocatalysis)
Reagents Often involves strong acids (H₂SO₄/HNO₃) and hazardous reducing agents (e.g., Fe/HCl, high-pressure H₂).Utilizes safer hydrogen donors (e.g., HCOOH, N₂H₄·H₂O, NaBH₄), ambient conditions, and light energy. rsc.orgnih.gov
Catalyst May use stoichiometric metal reductants (Fe, Sn) or heterogeneous catalysts (Pd/C, Raney Ni).Focuses on highly active, selective, and reusable heterogeneous or homogeneous catalysts (e.g., Pd/S,O-ligand, Fe-catalysts). d-nb.infouva.nl
Solvents Often relies on traditional organic solvents.Emphasizes the use of green solvents like water, ethanol, or solvent-free conditions. organic-chemistry.orgtandfonline.com
Safety High-pressure hydrogenation poses significant risks. Use of strong acids and hazardous metals creates safety concerns.CTH avoids high-pressure H₂. Milder reaction conditions generally improve the overall safety profile. d-nb.info
Waste Can generate significant amounts of metal waste and acidic/basic aqueous waste.Aims for higher atom economy, catalytic processes, and reduced waste streams. researchgate.net
Versatility Well-established but can have limitations with sensitive functional groups.Often demonstrates high tolerance for various functional groups, allowing for the synthesis of complex molecules. thieme-connect.com

Chemical Reactivity and Transformations of 4 3 Methoxypropoxy Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

The aniline moiety of 4-(3-methoxypropoxy)aniline (B1636318) contains a strongly activating amino group (-NH₂) and a deactivating ether group (-OR). The amino group is a powerful electron-donating group, which increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. This activating effect is most pronounced at the ortho and para positions relative to the amino group, directing incoming electrophiles to these sites. wikipedia.orgbyjus.com

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.org The stability of this intermediate is enhanced by the electron-donating amino group, which can delocalize the positive charge through resonance. wikipedia.org Subsequent loss of a proton from the arenium ion restores the aromaticity of the ring, resulting in the substitution product. wikipedia.org

Due to the strong activating nature of the amino group, electrophilic substitution reactions on anilines, including this compound, are often rapid and can lead to polysubstitution. libretexts.org For instance, bromination of aniline typically yields the 2,4,6-tribromoaniline (B120722) product. byjus.comlibretexts.org To control the reaction and achieve monosubstitution, the reactivity of the amino group is often moderated by converting it into an amide (acetanilide) through acylation. pearson.com The amide group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled substitution. The amino group can be regenerated later by hydrolysis of the amide. pearson.com

Common electrophilic aromatic substitution reactions that this compound can undergo include:

Halogenation: Introduction of a halogen (e.g., bromine, chlorine) to the aromatic ring.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. Direct nitration of anilines can be problematic due to the basicity of the amino group, which can be protonated in the acidic medium, forming a meta-directing anilinium ion. byjus.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. makingmolecules.com

Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful with anilines because the amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. libretexts.orgchemistrysteps.com However, the corresponding N-arylamide can undergo these reactions. libretexts.org

The 3-methoxypropoxy substituent at the para position will sterically hinder substitution at one of the ortho positions to some extent, but the primary directing influence will be the powerful amino group.

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group in this compound makes it a potent nucleophile. This allows it to readily participate in reactions with various electrophilic species.

Acylation Reactions

Acylation is a key reaction of primary amines like this compound. In this reaction, the amine attacks an acylating agent, such as an acid chloride or acid anhydride (B1165640), leading to the formation of an amide. youtube.com For example, the reaction of aniline with acetic anhydride produces acetanilide. youtube.comyoutube.com

The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride ion or carboxylate ion) to form the stable amide product. youtube.com As mentioned previously, this transformation is often employed as a protective strategy in electrophilic aromatic substitution to moderate the high reactivity of the amino group.

Imine and Schiff Base Formation

Primary amines, including this compound, react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.combeilstein-journals.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.orglibretexts.org

The reaction proceeds through a carbinolamine intermediate, which is formed by the initial nucleophilic attack. libretexts.orglibretexts.org Protonation of the hydroxyl group of the carbinolamine makes it a good leaving group (water), which is then eliminated to form a resonance-stabilized iminium ion. masterorganicchemistry.comlibretexts.org Deprotonation of the nitrogen atom yields the final imine product. masterorganicchemistry.comlibretexts.org The formation of imines is a reversible process. youtube.com

Oxidative Transformation Pathways

The aniline moiety in this compound is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions.

Controlled Oxidation Reactions

The oxidation of anilines can be controlled to yield specific products. For instance, the oxidation of some substituted anilines with peroxybenzoic acid can produce the corresponding nitroso compounds. rsc.org The oxidation of aniline itself with various reagents can lead to products like azobenzene (B91143), quinone, and aniline black. noaa.gov For example, potassium permanganate (B83412) in a neutral solution can oxidize aniline to nitrobenzene, while in an alkaline solution, it yields azobenzene. noaa.gov The electrochemical oxidation of anilines has also been extensively studied and can lead to the formation of dimers and polymers. nih.govmdpi.com The initial step in many of these oxidations is the formation of a radical cation. mdpi.com

A study on the oxidation of 3-methoxy-4-tert-butylaniline with potassium ferricyanide (B76249) or silver oxide resulted in the formation of an azobenzene and three phenazines. csu.edu.au Chromatographic separation of the oxidation products also yielded N-aryl-p-quinone imines and an N-arylphenazineimine. csu.edu.au This suggests that this compound could undergo similar complex oxidative transformations.

Free Radical Mediated Degradation Mechanisms

Anilines can be degraded through processes involving free radicals, particularly in environmental or biological systems. Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals (HO•), are effective in degrading aniline and its derivatives in wastewater. nih.gov These hydroxyl radicals can attack the aniline molecule, leading to its degradation into smaller, less harmful compounds, and ultimately to carbon dioxide and water. nih.gov

The degradation can also be mediated by other radical species. For instance, a periodate/catechol system generates o-semiquinone radicals and o-benzoquinone, which have been shown to effectively degrade anilines. digitellinc.com The proposed mechanism involves addition or polymerization reactions initiated by these radical species. digitellinc.com In biological systems, enzymes like peroxidases can catalyze the oxidation of anilines, generating reactive radicals that can couple to form insoluble oligomers and polymers. researchgate.net The degradation of aniline by certain bacteria also involves enzymatic oxidation pathways. nih.gov

Reductive Transformations

The aniline functional group in this compound can undergo several reductive transformations. While specific literature on the reductive reactions of this exact molecule is not extensively detailed, the reactivity can be inferred from established transformations of similar aniline derivatives. Key reductive transformations include reductive alkylation and the reduction of diazonium salts or azo compounds derived from the primary amine.

Reductive Alkylation: A common method for the N-alkylation of anilines is reductive amination. This process involves the reaction of the aniline with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. A one-pot reductive mono-N-alkylation of aniline derivatives with various aldehydes has been demonstrated using a Palladium on carbon (Pd/C) catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen donor. researchgate.net This methodology is known for its high selectivity and excellent yields under mild, environmentally friendly conditions. researchgate.net

For this compound, this reaction would proceed as follows:

Step 1: Imine Formation: The primary amine of this compound nucleophilically attacks the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a Schiff base (imine).

Step 2: Reduction: The imine is then reduced to the corresponding N-alkylated amine.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices in laboratory settings. organic-chemistry.org The choice of carbonyl compound dictates the nature of the alkyl group introduced on the nitrogen atom.

Hypothetical Data on Reductive Alkylation of this compound

EntryCarbonyl CompoundProductPotential Yield (%)
1FormaldehydeN-methyl-4-(3-methoxypropoxy)aniline>90
2AcetaldehydeN-ethyl-4-(3-methoxypropoxy)aniline85-95
3AcetoneN-isopropyl-4-(3-methoxypropoxy)aniline80-90
4BenzaldehydeN-benzyl-4-(3-methoxypropoxy)aniline>90

Note: The data in this table is hypothetical and based on typical yields for reductive amination of aniline derivatives. researchgate.net Actual yields would need to be determined experimentally.

Reduction of Azo Compounds: Aromatic primary amines are precursors to azo compounds through diazotization followed by coupling with an electron-rich aromatic species. unb.caresearchgate.net Azo dyes are characterized by the -N=N- functional group. The reduction of this azo linkage is a significant transformation, as it regenerates amino groups and cleaves the molecule. This reaction is particularly important in the context of dye degradation and metabolism. researchgate.net

The synthesis of an azo compound from this compound would first involve its conversion to a diazonium salt using nitrous acid (generated from sodium nitrite (B80452) and a strong acid). This diazonium salt can then be coupled with a suitable aromatic partner, such as a phenol (B47542) or another aniline, to form an azo dye. The subsequent reduction of the azo bond can be achieved using various reducing agents, such as sodium dithionite, to yield two primary amines. chem-station.com

Functional Group Interconversions on the Propoxy Chain

The 3-methoxypropoxy chain of this compound offers sites for functional group interconversions, primarily involving the ether linkages. The most notable of these transformations is ether cleavage.

Ether Cleavage (Demethylation): The terminal methyl ether of the propoxy chain can be cleaved to reveal a primary alcohol. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers and other alkyl ethers. chem-station.comorgsyn.orgmdma.chcommonorganicchemistry.com The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. orgsyn.orgcommonorganicchemistry.com Subsequent hydrolysis of the resulting borate (B1201080) ester yields the alcohol. orgsyn.org

This reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures, which are then allowed to warm to room temperature. orgsyn.orgcommonorganicchemistry.com Given the presence of the primary amine in this compound, it is plausible that this group could also interact with the Lewis acidic BBr₃. However, studies have shown that demethylation can be achieved in the presence of a primary arylamine, suggesting that selective cleavage of the methyl ether is feasible. researchgate.net

The cleavage of the ether linkage closer to the aromatic ring is also possible, but generally requires harsher conditions, such as strong protic acids like HBr or HI at elevated temperatures. core.ac.uk These conditions might lead to side reactions involving the aniline moiety.

Potential Products from Ether Cleavage of this compound

ReagentTarget Ether LinkagePrimary Product
BBr₃Terminal methyl ether4-(3-Hydroxypropoxy)aniline
HBr (conc.)Propoxy-aryl ether4-Aminophenol (B1666318) and 1-bromo-3-methoxypropane (B1268092)

Note: The selectivity and yield of these reactions would depend on the specific reaction conditions employed.

4 3 Methoxypropoxy Aniline As a Versatile Chemical Building Block

Precursor in Complex Organic Molecule Synthesis

The aniline (B41778) moiety is a fundamental component in the synthesis of a wide array of complex organic structures. The amino group (—NH₂) of 4-(3-Methoxypropoxy)aniline (B1636318) acts as a potent nucleophile and a directing group, facilitating its participation in numerous organic reactions.

Aniline and its derivatives are critical starting materials for the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. ossila.com The primary amine of this compound allows it to be integrated into various cyclic systems through condensation and cyclization reactions. For instance, aniline derivatives are commonly used to synthesize bicyclic heterocycles like quinolines, benzotriazoles, and benzimidazoles. ossila.com The synthesis of quinazolines, a class of compounds with significant biological activity, often involves the reaction of anilines with other reagents to build the heterocyclic ring system. nih.gov Furthermore, anilines can replace ammonium (B1175870) acetate (B1210297) as the nitrogen source in modified Hantzsch reactions to produce N-aryl-4-aryldihydropyridines (DHPs), which have shown notable anticancer activity. nih.gov

The versatility of the aniline functional group in forming heterocyclic systems is summarized in the table below.

Heterocyclic SystemGeneral PrecursorsRole of Aniline Derivative
Quinazolines Anthranilic acid derivatives, formamidesServes as the core aromatic amine structure.
Quinolines Carbonyl compounds, anilinesParticipates in Skraup, Doebner-von Miller, or Friedländer synthesis.
Benzimidazoles o-Phenylenediamines, aldehydesCan be a precursor to the required diamine or participate in related syntheses.
1,2,3-Triazoles Anilines, azides, alkynesThe aniline is converted to an azide (B81097) which then undergoes cycloaddition. mdpi.com
Dihydropyridines (DHPs) Aldehydes, β-ketoesters, anilineProvides the nitrogen atom for the dihydropyridine (B1217469) ring. nih.gov

The nucleophilic nature of the amine group in this compound enables it to react with various electrophiles to form adducts. An adduct is a product formed by the direct addition of two or more distinct molecules.

In a biological context, aromatic amines can be metabolically activated to form electrophilic intermediates that react with nucleophilic sites in cellular macromolecules, such as DNA, to form covalent adducts. nih.gov These DNA adducts, if not repaired, can lead to mutations. Studies on related aromatic amines have demonstrated their ability to form N-(deoxyguanosin-8-yl)arylamine adducts, highlighting a significant reaction pathway for this class of compounds. nih.govnih.gov

In synthetic chemistry, anilines readily form adducts with aliphatic compounds. A notable example is the reaction with aldehydes. In the presence of a reducing agent, such as triethylsilane, and an acid catalyst, anilines undergo reductive alkylation with aliphatic aldehydes to produce N-alkylated or ring-alkylated products. researchgate.net This process, a type of Friedel-Crafts alkylation, is highly regioselective and serves as an efficient method for forming carbon-carbon bonds, yielding aliphatic-aromatic adducts. researchgate.net

Monomer in Polymer Chemistry

Monomers are the fundamental repeating units that link together to form polymers. The structure of this compound, with its reactive amine group, makes it a suitable candidate for use as a monomer in the synthesis of various functional polymers.

Copolymerization is the process of combining two or more different types of monomers to create a polymer, or copolymer, with properties that are distinct from the corresponding homopolymers. msu.edu This technique is widely used to fine-tune the characteristics of the final material.

This compound can be copolymerized with other monomers to tailor the properties of the resulting polymer. For example, the copolymerization of different aniline derivatives, such as aniline and m-chloroaniline, has been performed to study how the composition affects the final structure and conductivity. conicet.gov.ar Similarly, this compound could be copolymerized with unsubstituted aniline or other functionalized anilines. It can also be copolymerized with entirely different classes of monomers, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), to create hybrid materials that combine the properties of both polyaniline and PEDOT. researchgate.net The inclusion of the 3-methoxypropoxy group would be expected to enhance solubility and processability while potentially modifying the electronic and morphological properties of the copolymer.

Polyaniline (PANI) is one of the most studied intrinsically conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. researchgate.netdu.ac.ir PANI is typically synthesized through the chemical or electrochemical oxidative polymerization of aniline. du.ac.irmdpi.com

By using this compound as the monomer, a substituted polyaniline derivative can be synthesized. The presence of the 3-methoxypropoxy substituent on the benzene (B151609) ring is expected to have a significant impact on the properties of the resulting polymer compared to unsubstituted PANI. rsc.org Key effects of such substituents include:

Increased Solubility : One of the main drawbacks of PANI is its poor solubility in common organic solvents, which hinders its processability. researchgate.net Bulky and flexible side chains, like the 3-methoxypropoxy group, disrupt the interchain packing and weaken interactions, thereby increasing the polymer's solubility. researchgate.netnih.gov Studies on similar aniline derivatives with 2,5-bis(methoxyethoxy) chains have shown a dramatic improvement in solubility in both water and organic solvents. researchgate.net

Modified Morphology : The substituent can alter the polymer chain's conformation and packing, leading to different surface morphologies, which can range from granular to fibrous or spherical structures. nih.gov

The resulting polymer would be a member of the PANI derivative family, which is explored for applications in chemical sensors, supercapacitors, and electrochromic devices. nih.govmsstate.edu

Aromatic polyimides and polyamides are classes of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. ntu.edu.tw Their synthesis typically involves the polycondensation of a diamine monomer with a dicarboxylic acid derivative (for polyamides) or a tetracarboxylic dianhydride (for polyimides). ntu.edu.twmdpi.com

As a monoamine, this compound cannot act as a chain-extending monomer on its own, as this requires two reactive functional groups per monomer molecule. However, it can play two important roles in the synthesis of these polymers:

Precursor to a Diamine Monomer : The this compound molecule could be chemically modified through additional synthetic steps to introduce a second amine group, thereby converting it into a novel diamine monomer. This new monomer could then be used in polycondensation reactions to create unique polyimides or polyamides incorporating the 3-methoxypropoxy functional group.

End-Capping Agent : In polymerization reactions, mono-functional molecules can be intentionally added to act as chain terminators or "end-cappers." By reacting with the growing polymer chain end, this compound would terminate further growth. This technique is a crucial method for controlling the molecular weight and, consequently, the physical and processing properties of the final polymer.

The incorporation of the flexible 3-methoxypropoxy group, either within the polymer backbone (via a diamine precursor) or at the chain ends, would be expected to enhance the solubility and processability of the otherwise rigid and often intractable aromatic polyimides and polyamides. ntu.edu.tw

Intermediate in Advanced Materials Fabrication

The bifunctional nature of this compound, with a reactive amine group on the aromatic ring and a flexible ether linkage, makes it an intriguing monomer for polymerization and a precursor for the synthesis of functional organic molecules. The aniline moiety can be readily polymerized or modified, while the methoxypropoxy side chain can influence solubility, processability, and the final properties of the resulting materials, such as their thermal behavior and molecular organization.

Aniline derivatives are integral to the development of various optical materials, including liquid crystals and nonlinear optical (NLO) materials. The incorporation of an aniline structure can contribute to the formation of mesophases in liquid crystals and enhance the second-order NLO properties of materials.

While no direct studies on liquid crystals synthesized from this compound were found, research on analogous compounds provides a framework for its potential in this area. For instance, Schiff base liquid crystals are often synthesized through the condensation reaction of an aniline derivative with an aldehyde. The flexible methoxypropoxy side chain in this compound could act as a terminal group, influencing the melting point and the temperature range of the liquid crystalline phases. The length and flexibility of such alkoxy chains are known to be critical in determining the type of mesophase (e.g., nematic, smectic) that a compound will exhibit.

In the realm of NLO materials, the donor-acceptor character of the aniline ring is crucial. The amine group acts as an electron donor, and by incorporating suitable electron-acceptor groups into the molecular structure, materials with significant NLO responses can be achieved. The methoxypropoxy group, while not a strong electron-donating or -withdrawing group, can help to prevent the close packing of molecules in the solid state, which is often a prerequisite for achieving a strong second-order NLO effect.

A summary of potential properties that this compound could impart to optical materials, based on the behavior of related compounds, is presented in Table 1.

Table 1: Potential Contributions of this compound to Optical Materials

Property Potential Contribution from this compound
Mesophase Behavior The flexible methoxypropoxy chain could lower melting points and influence the stability of nematic or smectic phases in liquid crystals.
Solubility The ether linkage is expected to enhance solubility in organic solvents, aiding in the processing and purification of optical materials.
Nonlinear Optical Activity The aniline core can serve as an electron donor in D-π-A structured NLO molecules.

| Molecular Organization | The side chain can influence the packing of molecules in the solid state, potentially leading to non-centrosymmetric structures required for second-order NLO effects. |

The field of specialty coatings and resins has seen the use of aniline and its derivatives, particularly in the development of conductive and anti-corrosion coatings. Polyaniline (PANI), a conductive polymer, is well-known for its ability to protect metals from corrosion.

Although there is no specific research detailing the use of this compound in coatings, it is plausible that it could be used as a comonomer in the synthesis of PANI derivatives. The incorporation of the methoxypropoxy side chain could enhance the solubility and processability of the resulting polymer, which are known limitations of unsubstituted PANI. Improved solubility would allow for the application of coatings using more conventional and environmentally friendly solvent systems. Furthermore, the flexible side chain could improve the adhesion and mechanical properties of the coating.

Aniline derivatives are also used as curing agents for epoxy resins. The amine group of this compound can react with the epoxide groups of the resin to form a cross-linked network. The methoxypropoxy side chain would be incorporated into the polymer matrix, potentially plasticizing the resin and improving its flexibility and impact resistance.

The potential roles of this compound in specialty coatings and resins are outlined in Table 2.

Table 2: Potential Applications of this compound in Specialty Coatings and Resins

Application Potential Role of this compound
Conductive Coatings As a comonomer to produce soluble and processable polyaniline derivatives with conductive properties.
Anti-Corrosion Coatings To form a passivating layer on metal surfaces when incorporated into a polymer coating. mdpi.com
Epoxy Resin Curing To act as a curing agent, potentially enhancing the flexibility and toughness of the cured resin.

| Adhesion Promoter | The polar ether and amine groups could improve adhesion to various substrates. |

Polyaniline and its derivatives are extensively studied for their application in chemical sensors due to the change in their conductivity upon exposure to various analytes. nih.govrsc.org These materials can be used to detect gases, pH changes, and various chemical species in solution.

The electropolymerization of aniline derivatives onto electrode surfaces is a common method for fabricating chemical sensors. It is conceivable that this compound could be electropolymerized to form a thin, functional film. The methoxypropoxy side chain could create a specific chemical environment at the sensor surface, potentially influencing its selectivity towards certain analytes. The ether linkages might, for example, interact with metal ions or hydrogen-bond donors/acceptors, providing a mechanism for selective detection.

The potential use of this compound in chemical sensors is summarized in Table 3.

Table 3: Potential Integration of this compound into Chemical Sensor Platforms

Sensor Type Potential Integration of this compound
Gas Sensor As a monomer for a conductive polymer film whose resistance changes upon exposure to specific gases.
pH Sensor The basicity of the aniline nitrogen can be utilized for pH sensing applications.
Ion-Selective Sensor The ether groups in the side chain could potentially act as binding sites for specific cations.

| Biosensor | The aniline moiety can be functionalized for the immobilization of biomolecules. |

Theoretical and Computational Chemistry of 4 3 Methoxypropoxy Aniline

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 4-(3-methoxypropoxy)aniline (B1636318) is fundamentally characterized by the interplay between the electron-donating amino (-NH₂) and methoxypropoxy groups and the aromatic benzene (B151609) ring. This interaction significantly influences the molecule's reactivity and properties. The nitrogen atom of the amino group and the oxygen atom of the ether linkage in the methoxypropoxy group possess lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This electron donation increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the amino group.

Molecular Orbital (MO) theory provides a more detailed picture of the electronic distribution. brsnc.inlibretexts.orgunizin.orglibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's chemical reactivity. For aniline (B41778) and its derivatives, the HOMO is typically a π-orbital with significant contributions from the nitrogen lone pair and the aromatic ring. The LUMO is usually a π* antibonding orbital of the benzene ring. journalajopacs.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's stability and reactivity. A smaller gap generally implies higher reactivity.

In this compound, the electron-donating substituents are expected to raise the energy of the HOMO and have a smaller effect on the LUMO energy, thereby reducing the HOMO-LUMO gap compared to unsubstituted aniline. This makes the molecule more susceptible to electrophilic aromatic substitution. Computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to calculate these molecular orbitals and their energies. journalajopacs.comsciencepublishinggroup.com These calculations can provide quantitative insights into the electron distribution and the relative energies of the frontier orbitals.

Table 1: Calculated Electronic Properties of Aniline Derivatives (Illustrative)

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Aniline -5.1 0.8 5.9
4-Methoxyaniline -4.9 0.9 5.8
This compound (estimated) -4.8 0.9 5.7

Note: The values for this compound are estimated based on the expected electronic effects of the substituents and require specific computational studies for accurate determination.

Conformational Analysis of the Methoxypropoxy Chain

Computational methods, particularly molecular mechanics and quantum chemical calculations, are essential for exploring the potential energy surface of the methoxypropoxy chain. These calculations can identify the most stable conformers (local and global minima) and the energy barriers for rotation between them. The key dihedral angles to consider are around the C-O and C-C bonds of the propoxy chain.

The conformation of this flexible chain is influenced by a combination of factors:

Steric Hindrance: Repulsive interactions between bulky groups will disfavor certain conformations.

Intramolecular Hydrogen Bonding: Although not prominent in this molecule, weak C-H···O interactions could play a minor role in stabilizing certain folded conformations.

Dipole-Dipole Interactions: The alignment of bond dipoles within the chain can influence conformational preference.

Understanding the conformational landscape is crucial as different conformers can exhibit different reactivities and intermolecular interaction patterns. For instance, the accessibility of the aniline nitrogen's lone pair for chemical reactions could be sterically hindered in certain conformations of the methoxypropoxy chain.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are powerful tools for predicting the reactivity of molecules like this compound. scienceopen.comscienceopen.comrsc.orgnih.gov Methods such as Density Functional Theory (DFT) are routinely used to calculate various reactivity descriptors. scienceopen.com

Key reactivity indicators that can be calculated include:

Fukui Functions: These functions indicate the most likely sites for nucleophilic, electrophilic, and radical attack by analyzing the change in electron density upon the addition or removal of an electron. For this compound, the ortho positions to the amino group are expected to be the most susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this molecule, the MEP would likely show a high negative potential around the amino group and the oxygen atoms.

Global Reactivity Descriptors: Parameters derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and global electrophilicity index, provide a general measure of the molecule's reactivity.

These computational predictions can guide synthetic chemists in designing reactions, for example, by predicting the regioselectivity of electrophilic aromatic substitution reactions. scienceopen.comscienceopen.com

Spectroscopic Property Simulations (Non-Experimental Data Reporting)

Computational chemistry can simulate various spectroscopic properties of this compound, providing theoretical spectra that can aid in the interpretation of experimental data.

Infrared (IR) and Raman Spectroscopy: Quantum chemical calculations can predict the vibrational frequencies and intensities of the molecule. sciencepublishinggroup.com By analyzing the vibrational modes, specific peaks in the calculated IR and Raman spectra can be assigned to the stretching and bending of particular bonds, such as the N-H and C-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of the different nuclei in the molecule. sciencepublishinggroup.com These predictions are valuable for assigning the signals in experimental NMR spectra to specific atoms in the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectrum. This allows for the prediction of the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* transitions in aromatic compounds.

Table 2: Simulated Spectroscopic Data (Illustrative)

Spectroscopic Technique Calculated Parameter Predicted Value
IR N-H stretch ~3400-3500 cm⁻¹
IR C-O-C stretch (ether) ~1100-1250 cm⁻¹
¹H NMR Aromatic protons (ortho to -NH₂) ~6.6-6.8 ppm
¹H NMR Aromatic protons (ortho to -O) ~6.8-7.0 ppm
¹³C NMR Carbon attached to Nitrogen ~140-150 ppm
UV-Vis λmax (π → π*) ~290-310 nm

Note: These are illustrative values and actual calculated values would depend on the level of theory and basis set used.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry offers a powerful approach to investigate the detailed mechanisms of chemical reactions involving this compound. sumitomo-chem.co.jpmdpi.comsmu.eduresearchgate.net By mapping the potential energy surface (PES) of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. sumitomo-chem.co.jp

For instance, in an electrophilic aromatic substitution reaction, computational methods can be used to:

Model the Reaction Pathway: The path from reactants to products can be calculated, revealing the geometry of the molecules at every step.

Locate Transition States: The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the bond-making and bond-breaking processes.

Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. sumitomo-chem.co.jp Lower activation energies correspond to faster reactions.

By comparing the activation energies for substitution at different positions on the aromatic ring, the regioselectivity of the reaction can be predicted. For this compound, calculations would likely confirm that electrophilic attack at the positions ortho to the strongly activating amino group has the lowest activation energy barrier.

Intermolecular Interactions and Packing Arrangements (Excluding Biological Contexts)

In the solid state, molecules of this compound will arrange themselves in a crystal lattice. The specific packing arrangement is governed by a variety of intermolecular interactions.

Hydrogen Bonding: The primary intermolecular interaction is expected to be hydrogen bonding between the amino group (-NH₂) of one molecule and the oxygen atoms (either from the ether linkage or the methoxy (B1213986) group) or the nitrogen atom of a neighboring molecule. N-H···O and N-H···N hydrogen bonds are key in determining the crystal packing.

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules align. These interactions can be either face-to-face or offset.

Computational methods, such as those based on DFT with dispersion corrections (DFT-D), can be used to predict the most stable crystal packing arrangements. By calculating the lattice energy of different possible crystal structures, the most likely experimentally observable form can be identified. Analysis of the calculated crystal structure reveals the network of intermolecular interactions that hold the molecules together.

Advanced Analytical Methodologies for 4 3 Methoxypropoxy Aniline and Its Derivatives

Chromatographic Separations and Detection Method Development

Chromatographic techniques are fundamental for separating 4-(3-Methoxypropoxy)aniline (B1636318) from impurities, starting materials, and by-products. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of aniline (B41778) derivatives due to their polarity and thermal lability, which can sometimes pose challenges for gas chromatography. thermofisher.com A reversed-phase HPLC (RP-HPLC) approach is typically the most effective for separating aromatic compounds like this compound. tandfonline.comnih.govzodiaclifesciences.com

Method development for this compound involves the systematic optimization of several key parameters to achieve adequate resolution, sensitivity, and rapid analysis times.

Stationary Phase Selection: C8 or C18 columns are commonly employed for the separation of aromatic amines. The choice depends on the desired retention and selectivity. A C18 column would provide greater retention due to its higher hydrophobicity, which is generally suitable for polar aromatic compounds.

Mobile Phase Composition: A gradient elution using a mixture of an organic modifier (typically acetonitrile (B52724) or methanol) and an aqueous buffer is often necessary. thermofisher.com The buffer, such as acetate (B1210297) or phosphate, helps to maintain a consistent pH and improve peak shape, which is crucial for basic compounds like anilines. rsc.org

Detection: A Photodiode Array (PDA) or a variable wavelength UV detector is highly effective, as the aromatic ring in this compound exhibits strong UV absorbance. Monitoring at a wavelength around 240-280 nm typically provides good sensitivity.

Once developed, the HPLC method must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure its reliability for its intended purpose. pharmaguideline.comyoutube.com Validation encompasses testing for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). youtube.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Gas Chromatography (GC) Techniques for Purity Assessment

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds. For aniline and its derivatives, special consideration must be given to the basicity of the amine group, which can interact with active sites in the GC system, leading to poor peak shape and reduced response. americanlaboratory.com

To mitigate these issues, specialized capillary columns are employed. Columns with a mid-polarity stationary phase, such as those containing 35% diphenyl and 65% dimethyl polysiloxane, or application-specific amine-deactivated columns, are recommended. restek.com These columns feature surfaces that are chemically treated to minimize interactions with basic compounds, ensuring symmetrical peak shapes. restek.comesslabshop.com

A Flame Ionization Detector (FID) is commonly used for purity assessment due to its high sensitivity to organic compounds and a wide linear range. For trace-level analysis or in complex matrices, a Nitrogen-Phosphorus Detector (NPD) offers enhanced selectivity for nitrogen-containing compounds like anilines. epa.gov

Table 2: Typical GC Parameters for Purity Analysis of this compound

Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic methods are indispensable for the unequivocal identification and structural elucidation of this compound. Each technique provides unique information about the molecular structure, functional groups, and connectivity of atoms.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. One-dimensional (1D) ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.org

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propoxy chain, and the methoxy (B1213986) and amine groups. The aromatic region would display an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, with chemical shifts indicative of their bonding environment (e.g., aromatic, aliphatic, ether-linked). amazonaws.com

Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm assignments by establishing proton-proton and proton-carbon correlations, respectively.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound * Predicted values are relative to TMS in CDCl₃ solvent.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its functional groups. nih.govondavia.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine group (typically two bands), C-N stretching, aromatic C-H stretching, aromatic C=C bending, and strong C-O stretching from the ether linkages. orgchemboulder.com* Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. For this molecule, strong Raman signals would be expected for the symmetric breathing modes of the benzene ring. The N-H stretching vibrations are also observable. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. ias.ac.inresearchgate.net

Table 5: Key IR and Raman Vibrational Frequencies for this compound

Table of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Methanol (B129727)
Anisidine
Phenetidine

Quantitative Analysis Methods Development

The accurate quantification of this compound and its derivatives is crucial for ensuring chemical purity, monitoring reaction progress, and performing quality control. The development of robust quantitative analytical methods typically centers on chromatographic techniques, which offer high resolution and sensitivity for separating the analyte from impurities and reaction by-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for the analysis of aniline derivatives. thermofisher.comd-nb.info

High-Performance Liquid Chromatography (HPLC)

HPLC is often the preferred technique for the analysis of polar and thermolabile compounds like aniline derivatives, as it typically does not require a derivatization step. thermofisher.com A reversed-phase HPLC method using a UV detector (HPLC-UV) or a Photo Diode Array (PDA) detector is commonly developed for quantification.

Method development involves a systematic optimization of several key parameters:

Column Selection: A C18 column is a common choice for separating aromatic amines due to its hydrophobic stationary phase, which provides good retention and resolution.

Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. The ratio is optimized in a gradient or isocratic elution mode to achieve the best separation of the target compound from any impurities. The pH of the buffer can significantly influence the retention time and peak shape of the aniline.

Detection Wavelength: A PDA detector can be used to scan a range of wavelengths to determine the absorption maximum of this compound, ensuring maximum sensitivity. For related compounds like Rabeprazole impurities containing a similar moiety, a wavelength around 285 nm has been found effective. sphinxsai.com

Flow Rate and Temperature: These are adjusted to optimize analysis time and separation efficiency.

A hypothetical set of optimized HPLC conditions for the quantitative analysis of this compound is detailed in the table below.

ParameterCondition
Instrument High-Performance Liquid Chromatography with UV/PDA Detector
Column Phenomenex C18 (250 x 4.6 mm, 5.0 µm)
Mobile Phase A 0.02M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 6.5)
Mobile Phase B Acetonitrile:Methanol (50:50 v/v)
Gradient Program Time (min) | %B 0 | 20 15 | 70 20 | 70 22 | 20 25 | 20
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 285 nm
Injection Volume 10 µL

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of aniline and its derivatives. epa.govnih.govresearchgate.net It offers excellent sensitivity and specificity.

Key development parameters for a GC method include:

Column Selection: A capillary column with a mid-polarity stationary phase, such as an OV-17 or a 5% phenyl-methylpolysiloxane (e.g., Rxi-5MS), is typically suitable for separating aniline derivatives. nih.govresearchgate.net

Temperature Program: A programmed temperature ramp is used to elute compounds with different boiling points, starting at a lower temperature and gradually increasing to a higher temperature to ensure all components are eluted from the column.

Injector and Detector: A split/splitless injector is commonly used. While a Flame Ionization Detector (FID) can be used, a Mass Spectrometer (MS) is preferred as it provides structural information, aiding in peak identification and confirming purity. d-nb.infonih.gov

Carrier Gas: Helium or hydrogen is typically used as the carrier gas, with a constant flow rate maintained for reproducible retention times.

A potential set of GC-MS conditions for analyzing this compound is outlined in the following table.

ParameterCondition
Instrument Gas Chromatograph with Mass Spectrometer Detector
Column Rxi-5MS (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250°C
Oven Program Start at 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min)
Detector Mass Spectrometer (MS)
Ion Source Temperature 230°C
Interface Temperature 280°C
Mode Scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity

Future Directions in 4 3 Methoxypropoxy Aniline Research

Emerging Synthetic Strategies

The synthesis of substituted anilines is a mature field, yet there is continuous innovation to develop more efficient, scalable, and sustainable methods. For 4-(3-Methoxypropoxy)aniline (B1636318), future synthetic strategies are likely to move beyond traditional batch processes towards more advanced and controlled methodologies.

Continuous Flow Synthesis: A significant emerging strategy is the adoption of continuous flow chemistry. This technology offers numerous advantages over batch production, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for seamless integration of reaction and purification steps. durham.ac.ukmdpi.comuc.ptnih.govmdpi.com The synthesis of this compound, which typically involves nucleophilic substitution followed by reduction of a nitro group, could be significantly optimized using a multi-step continuous flow setup. This would allow for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing waste.

ParameterBatch Synthesis (Conventional)Continuous Flow Synthesis (Projected)
Reaction Time Hours to daysMinutes to hours
Scalability Limited by reactor sizeEasily scalable by extending run time
Safety Potential for thermal runawayEnhanced safety due to small reaction volumes
Process Control LimitedPrecise control over temperature, pressure, and stoichiometry

Biocatalysis: The use of enzymes in organic synthesis is another promising frontier. Biocatalytic routes for the production of anilines, for example, through the reduction of nitroaromatics using nitroreductases, offer a green and highly selective alternative to traditional metal-catalyzed hydrogenations. Future research could focus on identifying or engineering enzymes that can efficiently catalyze the synthesis of this compound or its precursors, operating under mild, aqueous conditions and reducing the reliance on hazardous reagents.

Exploration of Novel Chemical Transformations

The functional groups of this compound—the aromatic amine and the ether linkage—provide fertile ground for exploring novel chemical transformations that can lead to a diverse range of derivatives with unique properties.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling new types of bond formations under mild conditions. For this compound, photocatalytic reactions could be explored to achieve novel C-H functionalization of the aromatic ring or to participate in coupling reactions. For instance, photocatalyzed fluoroalkylation of aniline (B41778) derivatives has been demonstrated, suggesting that similar transformations could be applied to introduce fluorinated moieties to the this compound scaffold, a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability. conicet.gov.ar While studies have shown the photocatalytic degradation of related compounds like 4-methoxyaniline, future work could focus on harnessing photocatalysis for constructive synthetic purposes. nih.gov

Electrochemical Synthesis: Electrosynthesis offers a reagent-free method for oxidation and reduction reactions, driven by an electric current. The aniline moiety of this compound could be a substrate for electrochemical polymerization to form conductive polymers, or it could undergo controlled oxidation to form radical cations for subsequent coupling reactions.

Untapped Applications in Pure Chemical and Material Science Fields

The unique combination of a flexible ether side chain and a polymerizable aniline group makes this compound an intriguing building block for new materials with tailored properties.

Novel Polymers and Copolymers: Polyaniline is a well-known conducting polymer, but its processability is often limited. The introduction of the 3-methoxypropoxy side chain could significantly improve the solubility and processability of the resulting polymer, enabling its use in a wider range of applications, such as antistatic coatings, corrosion protection, and sensors. nih.govrsc.org Furthermore, this compound could be copolymerized with other monomers to fine-tune the electronic and mechanical properties of the resulting materials. acs.orgresearchgate.neturfu.ru Research into the polymerization of various aniline derivatives has shown that the nature of the substituent has a profound impact on the properties of the final polymer. nih.gov

Potential Polymer ApplicationKey Property Conferred by this compound
Conductive Inks Enhanced solubility for easier formulation and printing
Flexible Electronics Increased flexibility from the ether side chain
Chemical Sensors Modified electronic properties for selective analyte detection
Biocompatible Materials Potential for creating biodegradable conductive polymers

Precursor for Advanced Materials: In the realm of material science, aniline has been investigated as a small-molecule inhibitor for area-selective atomic layer deposition. nih.gov The specific properties of this compound, such as its volatility and surface adsorption characteristics, could be explored for similar applications in the fabrication of microelectronics.

Integration of Artificial Intelligence and Machine Learning in Compound Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the discovery and optimization of new molecules and materials.

Predictive Synthesis and Reaction Optimization: For a compound like this compound, ML models can be trained on existing reaction data for anilines to predict optimal reaction conditions, catalysts, and solvents for its synthesis and derivatization. This can significantly reduce the number of experiments required, saving time and resources.

AI/ML ApplicationPotential Impact on this compound Research
Retrosynthesis Planning Proposing novel and efficient synthetic routes
Property Prediction Estimating the electronic, optical, and mechanical properties of derived polymers
High-Throughput Virtual Screening Identifying potential applications by screening against virtual libraries
Autonomous Experimentation Integrating ML with robotic systems for automated synthesis and testing

Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound will undoubtedly be influenced by the drive for greater sustainability.

Green Chemistry Metrics: The environmental impact of any synthetic route for this compound can be quantitatively assessed using green chemistry metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI). rsc.orgresearchgate.netscientificupdate.comrsc.orgnih.gov Future research will likely focus on developing synthetic pathways that score favorably on these metrics, for example, by minimizing the use of protecting groups, using catalytic reagents instead of stoichiometric ones, and reducing solvent usage.

Chemoenzymatic Synthesis: Combining chemical and enzymatic steps can lead to more sustainable processes. For instance, a chemoenzymatic approach could be developed for the synthesis of amides from this compound, where an enzyme is used to generate an activated coupling partner in situ, avoiding the need for harsh activating agents. rsc.org

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(3-Methoxypropoxy)aniline, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves nucleophilic substitution of 4-nitroaniline derivatives with 3-methoxypropyl halides under basic conditions (e.g., triethylamine). Catalytic hydrogenation (H₂/Pd-C) is then used to reduce the nitro group to an amine . Key parameters include:

  • Temperature: Elevated temperatures (80–100°C) improve reaction rates but may require inert atmospheres to prevent oxidation.
  • Solvent: Polar aprotic solvents like DMF enhance nucleophilicity.
  • Catalyst: Palladium on carbon (10% Pd/C) achieves >95% reduction efficiency .
    Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of nitro precursor to alkylating agent) and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:
Contradictions often arise from assay variability (e.g., cell line specificity) or impurities in test compounds. Strategies include:

  • Orthogonal assays: Validate antiproliferative activity using both MTT and clonogenic assays .
  • Metabolic stability studies: Compare half-life in microsomal assays (human vs. rodent) to identify species-specific effects .
  • Structural analogs: Test derivatives (e.g., trifluoromethyl-substituted variants) to isolate substituent effects on receptor binding .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Confirm substitution patterns (e.g., methoxypropoxy integration at δ 3.4–3.8 ppm for OCH₂CH₂CH₂O) .
  • Mass Spectrometry (ESI-MS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 196.1) and fragmentation patterns .
  • FT-IR: Identify amine N-H stretches (~3400 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

Advanced: How does the substitution pattern (e.g., methoxypropoxy vs. trifluoromethoxy) influence structure-activity relationships (SAR) in drug design?

Answer:

  • Methoxypropoxy: Enhances solubility via ether oxygen hydrogen bonding but may reduce metabolic stability due to CYP450 oxidation .
  • Trifluoromethoxy: Increases lipophilicity (logP +0.5) and resistance to enzymatic degradation, improving blood-brain barrier penetration .
    SAR studies should employ computational tools (e.g., CoMFA) to map steric/electronic effects on target binding .

Basic: What purification methods are recommended for isolating this compound from reaction mixtures?

Answer:

  • Recrystallization: Use ethanol/water (7:3) for high-purity crystals (≥98% purity) .
  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) gradient removes unreacted precursors .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .

Advanced: How can researchers mitigate oxidative degradation of this compound during storage?

Answer:

  • Antioxidants: Add 0.1% BHT to ethanolic stock solutions to inhibit radical-mediated oxidation .
  • Storage Conditions: Keep under argon at –20°C in amber vials to block light and oxygen .
  • Stability Assays: Monitor degradation via LC-MS over 30 days to establish shelf-life .

Basic: What are the key differences in reactivity between this compound and its fluorinated analogs?

Answer:

  • Electrophilic Substitution: Fluorinated analogs (e.g., 5-trifluoromethyl derivatives) resist nitration due to electron-withdrawing effects .
  • Nucleophilic Aromatic Substitution: Methoxypropoxy groups activate the ring for reactions with amines, while fluorinated analogs require harsher conditions (e.g., CuI catalysis) .

Advanced: What strategies are effective for optimizing the pharmacokinetic profile of this compound-based prodrugs?

Answer:

  • Prodrug Design: Introduce morpholine or pyrrolidine moieties via carbamate linkages to enhance solubility and targeted release .
  • Metabolite Identification: Use LC-HRMS to track hydrolysis products in plasma and adjust substituents (e.g., methyl vs. ethyl esters) for sustained release .

Basic: How do counterion choices (e.g., hydrochloride vs. sulfate) impact the crystallinity of this compound salts?

Answer:

  • Hydrochloride Salts: Yield needle-like crystals with high melting points (mp 180–185°C), ideal for X-ray diffraction studies .
  • Sulfate Salts: Form hygroscopic powders, requiring desiccants for long-term stability .

Advanced: What computational methods are recommended for predicting the binding affinity of this compound derivatives to histamine receptors?

Answer:

  • Molecular Docking: Use AutoDock Vina with H4 receptor crystal structures (PDB: 5X2M) to map key interactions (e.g., hydrogen bonding with Glu182) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.